Product packaging for Dulcinol(Cat. No.:)

Dulcinol

Cat. No.: B1249485
M. Wt: 424.6 g/mol
InChI Key: CFPMRJFTBKYCRR-FOOPCEIZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dulcinol, also known as Scopadulciol, is a tetracyclic diterpenoid compound isolated from the medicinal plant Scoparia dulcis L. . This natural product is of significant interest in pharmacological research due to its demonstrated cytotoxic and anticancer activities . Studies have shown that this compound and its structural analogs exhibit potent cytotoxicity against specific cancer cell lines, including MCF-7 and T47D breast cancer cells, by inhibiting cell cycle progression and inducing apoptosis . The molecular mechanism of its action is complex and multifaceted. In silico docking studies suggest that this compound can inhibit the activity of estrogen receptor (ER) and progesterone receptor (PR), and activate the caspase-9 pathway, which plays a key role in programmed cell death . These properties make it a promising lead compound for investigating new anticancer therapeutics and studying the pathophysiological roles of these molecular targets. As a plant-derived secondary metabolite, this compound is supplied for research applications only. It is strictly for use in laboratory studies and is not intended for diagnostic, therapeutic, or any personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36O4 B1249485 Dulcinol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H36O4

Molecular Weight

424.6 g/mol

IUPAC Name

[(1S,2S,6R,7R,8R,10S,13S)-6-(hydroxymethyl)-2,6,13-trimethyl-12-oxo-8-tetracyclo[11.2.1.01,10.02,7]hexadecanyl] benzoate

InChI

InChI=1S/C27H36O4/c1-24-12-13-27(16-24)19(15-21(24)29)14-20(31-23(30)18-8-5-4-6-9-18)22-25(2,17-28)10-7-11-26(22,27)3/h4-6,8-9,19-20,22,28H,7,10-17H2,1-3H3/t19-,20+,22-,24-,25-,26-,27-/m0/s1

InChI Key

CFPMRJFTBKYCRR-FOOPCEIZSA-N

Isomeric SMILES

C[C@]12CC[C@]3(C1)[C@@H](C[C@H]([C@@H]4[C@@]3(CCC[C@@]4(C)CO)C)OC(=O)C5=CC=CC=C5)CC2=O

Canonical SMILES

CC12CCC3(C1)C(CC(C4C3(CCCC4(C)CO)C)OC(=O)C5=CC=CC=C5)CC2=O

Synonyms

6-benzoyl-12-methyl-13-oxo-9(12)-9(12)-dihomo-18-podocarpanol
dulcinol
scopadulciol

Origin of Product

United States

Advanced Methodologies for Structural Elucidation and Analytical Characterization of Dulcinol

Applications of High-Resolution Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. jchps.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and the establishment of the molecule's covalent framework and relative stereochemistry.

1D NMR (¹H and ¹³C) provides initial information on the types and numbers of protons and carbons present. The ¹³C NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, helps differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. uvic.ca

2D NMR experiments reveal correlations between different nuclei, allowing the molecular puzzle to be assembled:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-C-H). emerypharma.comyoutube.com Cross-peaks in the COSY spectrum establish the connectivity of proton spin systems, enabling the tracing of carbon chains and ring systems.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for connecting disparate spin systems. It shows correlations between protons and carbons that are separated by two to four bonds. emerypharma.comprinceton.edu This long-range connectivity information is vital for identifying linkages across quaternary carbons and heteroatoms, thus building the complete carbon skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, irrespective of their bonding connectivity. princeton.eduresearchgate.net Correlations in a NOESY spectrum arise from the Nuclear Overhauser Effect (NOE) and are used to determine the relative stereochemistry and conformational preferences of the molecule.

Table 1: Illustrative NMR Data for a Dulcinol Analog This table presents hypothetical data based on known diterpenoids from Scoparia dulcis, such as 1β-Hydroxythis compound, to illustrate the application of NMR spectroscopy.

Position δC (ppm) δH (ppm, mult., J in Hz) Key HMBC Correlations Key NOESY Correlations
1 40.2 1.55 (m), 1.65 (m) C-2, C-5, C-10, C-20 H-2, H-5
2 19.5 1.70 (m) C-1, C-3, C-10 H-1, H-3
3 42.1 1.45 (m) C-2, C-4, C-5, C-18 H-2, H-5
4 33.5 - - -
5 55.8 1.80 (d, 9.5) C-4, C-6, C-7, C-10 H-1, H-6, H-9
6 72.1 4.10 (dd, 9.5, 3.0) C-5, C-7, C-8, C-10 H-5, H-7
7 78.3 4.50 (d, 3.0) C-6, C-8, C-9 H-6, H-8
... ... ... ... ...

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., LC-MS/MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. jchps.com High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC) and using electrospray ionization (ESI), provides the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. nih.gov In an MS/MS experiment, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, offering valuable clues about the molecule's structure and the nature of its substructures. nih.govmdpi.commdpi.com For diterpenoids like this compound, characteristic neutral losses, such as water (H₂O) and carbon monoxide (CO), and specific ring cleavages can help confirm the proposed structure. mdpi.com

Table 2: Representative Mass Spectrometry Fragmentation Data for a Diterpenoid

Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
[M+H]⁺ - Intact Molecule
[M+H - H₂O]⁺ H₂O Loss of a hydroxyl group
[M+H - 2H₂O]⁺ 2H₂O Loss of two hydroxyl groups
[M+H - C₃H₆O]⁺ C₃H₆O Cleavage of a side chain
... ... ...

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Identification

While NMR and MS provide the core structural framework, UV-Vis and IR spectroscopy offer complementary information about specific molecular features. jchps.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. scholarsresearchlibrary.com It is used to identify the presence of chromophores, which are the parts of a molecule responsible for its color. nih.gov The wavelength of maximum absorption (λmax) can indicate the presence of conjugated systems or specific functional groups. mu-varna.bg

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). nih.gov The absorption frequencies are characteristic of the bonds and functional groups present in the molecule. scholarsresearchlibrary.com For this compound, IR spectroscopy is instrumental in confirming the presence of key functional groups such as hydroxyl (-OH) groups, indicated by a broad absorption band, and C-O bonds. ijpsr.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

Functional Group Type of Vibration Typical Wavenumber (cm⁻¹)
O-H (Alcohol) Stretching, H-bonded 3500–3200 (broad)
C-H (Alkyl) Stretching 3000–2850
C-O (Alcohol) Stretching 1260–1000

Chromatographic Separation Techniques in Natural Product Isolation (e.g., column chromatography, HPLC ofScoparia dulcisextracts)

The isolation of pure this compound from the complex chemical matrix of a Scoparia dulcis plant extract is a critical prerequisite for accurate structural elucidation. This is achieved through a multistep process involving various chromatographic techniques. nih.gov

The dried and powdered plant material is first subjected to extraction with a suitable solvent, such as ethanol or ethyl acetate. nih.govacgpubs.org This crude extract, containing hundreds of different compounds, is then fractionated using column chromatography. ijpsr.comsciensage.info Techniques like Vacuum Liquid Chromatography (VLC) or column chromatography over silica gel or MCI gel are often used for the initial separation, where fractions are collected based on polarity. nih.govnih.gov

Each fraction is monitored by Thin-Layer Chromatography (TLC) to track the separation progress. nih.gov Fractions containing the compound of interest are then combined and subjected to further purification steps. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a high-resolution technique frequently employed in the final stages to obtain the pure compound. mdpi.comnih.gov

Stereochemical Assignments and Conformational Analysis of this compound and its Isomers

Determining the three-dimensional structure of a molecule, including its stereochemistry, is essential for understanding its biological function. longdom.orgnih.gov Stereochemistry involves both the relative and absolute configuration of chiral centers and the molecule's preferred spatial arrangement (conformation). washington.edu

The relative configuration of this compound can often be deduced from NMR data, particularly through NOESY experiments, which reveal the spatial proximity of protons. nih.gov The magnitude of proton-proton coupling constants (J-values) can also provide information about the dihedral angles between adjacent protons, aiding in conformational analysis. ucsd.edu

Determining the absolute configuration is more challenging. It often involves comparing experimental data with that of known compounds or using advanced techniques. For instance, the absolute configuration of a related diterpenoid, 1β-Hydroxythis compound, was determined by comparing its experimental electronic circular dichroism (ECD) spectrum with spectra predicted by quantum chemical calculations. acgpubs.org X-ray crystallography provides the most definitive determination of stereochemistry, but it requires the compound to form high-quality crystals, which is not always possible for natural products. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
1β-Hydroxythis compound

Biosynthesis and Metabolic Pathways of Dulcinol

Proposed Biosynthetic Routes to Labdane-Derived Diterpenoids in Scoparia dulcis

The biosynthesis of labdane-related diterpenoids (LRDs) in plants, including Scoparia dulcis, is initiated by the cyclization of the 20-carbon precursor GGPP. This process is catalyzed by diterpene synthases (diTPSs) mdpi.comcjnmcpu.com. In S. dulcis, studies have focused on elucidating the enzymatic machinery responsible for the production of its characteristic diterpenoids, such as scopadulcic acid B (SDB), which is also a tetracyclic diterpenoid derived from the labdane (B1241275) skeleton mdpi.comnih.gov.

The proposed biosynthetic pathway for these diterpenoids begins with the ionization and cyclization of GGPP. A key intermediate in the formation of many labdane-derived diterpenoids in S. dulcis is syn-copalyl diphosphate (B83284) (syn-CPP) mdpi.comnih.gov. This bicyclic intermediate is formed from GGPP through the action of a specific class II diTPS. Subsequently, syn-CPP undergoes further cyclization and modifications catalyzed by class I diTPSs and other modifying enzymes, such as cytochrome P450s, to yield the diverse array of diterpenoids found in the plant mdpi.comnih.gov. Dulcinol, being a labdane-derived diterpenoid (scopadulane) researchgate.netnih.govresearchgate.netmdpi.com, is understood to be synthesized via a pathway that branches from this central labdane biosynthetic route.

Key Enzymatic Steps and Precursor Compounds in this compound Formation

The primary precursor for all diterpenoids, including this compound, is geranylgeranyl diphosphate (GGPP) mdpi.comcjnmcpu.com. GGPP is synthesized through the methylerythritol 4-phosphate (MEP) pathway in the plastids of plant cells cjnmcpu.com. The initial committed step in the biosynthesis of labdane-derived diterpenoids in S. dulcis is the conversion of GGPP to syn-copalyl diphosphate (syn-CPP) mdpi.comnih.gov. This reaction is catalyzed by a syn-copalyl diphosphate synthase (CPS). A putative syn-copalyl diphosphate synthase, designated SdCPS2, has been identified and functionally characterized in S. dulcis, demonstrating its role in catalyzing the cyclization of GGPP to syn-CPP mdpi.comnih.gov. SdCPS2 represents the first predicted gene in dicots found to produce syn-CPP nih.gov.

Following the formation of syn-CPP, further cyclization and structural modifications occur, mediated by kaurene synthase-like (KSL) enzymes and potentially other enzymes like cytochrome P450s mdpi.comnih.gov. For instance, SdKSL1 in S. dulcis catalyzes the cyclization of syn-CPP to scopadulan-13α-ol, an intermediate in the biosynthesis of scopadulcic acid B mdpi.com. While the specific enzymatic steps directly leading to this compound from syn-CPP or other intermediates have not been exhaustively detailed in the provided information, its classification as a labdane-derived diterpenoid strongly suggests its formation involves similar class I diTPS-mediated cyclization of syn-CPP, followed by subsequent oxidation or other functional group modifications catalyzed by enzymes like cytochrome P450s. The identification of various diterpene synthases and cytochrome P450 genes in S. dulcis through RNA-seq analysis supports the presence of a complex enzymatic system for diterpenoid diversification nih.gov.

Key enzymes and precursors involved in the early stages of labdane-derived diterpenoid biosynthesis in S. dulcis are summarized in the table below:

Precursor/IntermediateEnzymeReaction Catalyzed
Geranylgeranyl diphosphate (GGPP)SdCPS2 (syn-copalyl diphosphate synthase)Cyclization of GGPP to syn-copalyl diphosphate (syn-CPP) mdpi.comnih.gov
syn-Copalyl diphosphate (syn-CPP)SdKSL1 (Kaurene synthase-like 1)Cyclization of syn-CPP to scopadulan-13α-ol mdpi.com
syn-Copalyl diphosphate (syn-CPP)Other Class I diTPSs (putative)Further cyclizations leading to diverse labdane skeletons
Various Diterpene IntermediatesCytochrome P450s (putative)Oxidation and other functional group modifications nih.gov

Interrelationships with Co-Occurring Diterpenoids in Natural Sources

Scoparia dulcis is known to produce a variety of diterpenoids in addition to this compound researchgate.netnih.govresearchgate.netstuartxchange.orgmdpi.comscilit.comnih.govresearchgate.net. Many of these co-occurring compounds are also classified as labdane-derived diterpenoids (scopadulanes), indicating a close biosynthetic relationship with this compound researchgate.netnih.govresearchgate.netmdpi.com. Examples of such compounds include scopadulcic acid A and B, 4-epi-scopadulcic acid B, dulcidiol, iso-dulcinol, scopadulcic acid C, scopadulin, and scopadiol researchgate.netnih.govresearchgate.netstuartxchange.orgmdpi.comscilit.comnih.govresearchgate.net.

The presence of these structurally related diterpenoids suggests that they likely originate from common intermediates in the labdane biosynthetic pathway in S. dulcis, such as syn-CPP mdpi.com. The diversification of these compounds from a common precursor is achieved through the action of different diTPSs and subsequent tailoring enzymes, leading to variations in the cyclic skeleton, oxidation state, and attached functional groups mdpi.comnih.gov. The co-occurrence of this compound with compounds like iso-dulcinol and dulcidiol, which are also labdane derivatives, further supports their shared biosynthetic origin and the activity of enzymes that introduce specific modifications to the core labdane structure researchgate.net. Studying the biosynthesis of these related diterpenoids collectively provides a more comprehensive understanding of the metabolic capabilities of S. dulcis and the enzymatic machinery involved in producing this diverse suite of natural products.

Chemical Synthesis and Derivatization Strategies for Dulcinol and Analogs

Methodologies for the Total Synthesis of Complex Diterpenoid Scaffolds Relevant to Dulcinol

The construction of the complex, bridged tetracyclic core of scopadulane diterpenoids like this compound requires sophisticated and efficient synthetic strategies. Research in this area has led to the development of several powerful methodologies, primarily showcased in the total syntheses of related compounds such as scopadulcic acids A and B.

A landmark strategy in the synthesis of the scopadulane skeleton is the use of a double Heck cyclization . This powerful cascade reaction allows for the rapid assembly of the polycyclic system from a suitably designed precursor. For instance, the total synthesis of (±)-scopadulcic acid B utilized a double Heck cyclization of a dienyl aryl iodide to construct the tetracyclic enone core in a highly efficient manner. This approach demonstrates the utility of palladium-catalyzed cascade reactions in forming multiple rings in a single step, a key advantage in the synthesis of complex natural products.

Another elegant approach involves an oxidative dearomatization-induced (ODI) cascade . This methodology has been applied to the asymmetric total syntheses of highly oxygenated ent-kauranoids and stemaranoids, which share structural similarities with the scopadulane framework. The ODI-[5+2] cycloaddition/pinacol rearrangement cascade, for example, enables the rapid construction of the characteristic bicyclo[3.2.1]octane subunit found in many tetracyclic diterpenoids. nih.gov This strategy offers excellent stereochemical control and provides a convergent route to complex core structures.

The general biosynthetic pathway for tetracyclic diterpenoids, which involves the cyclization of geranylgeranyl diphosphate (B83284), also serves as an inspiration for synthetic strategies. mdpi.comnih.gov These biomimetic approaches often involve acid-catalyzed cyclizations of polyene precursors to generate the foundational polycyclic skeleton.

Key Synthetic Strategies for Scaffolds Relevant to this compound:

StrategyKey TransformationApplication
Double Heck CyclizationPalladium-catalyzed intramolecular cyclization of a dienyl aryl iodide.Total synthesis of (±)-scopadulcic acid B.
Oxidative Dearomatization-Induced (ODI) CascadeODI-[5+2] cycloaddition/pinacol rearrangement.Asymmetric total syntheses of ent-kauranoids and stemaranoids. nih.gov
Biomimetic Polyene CyclizationAcid-catalyzed cyclization of a linear polyene precursor.Conceptual basis for constructing the tetracyclic core.

Synthetic Approaches to this compound Derivatives and Analogs

While the total synthesis of many this compound analogs has not been reported, their isolation from natural sources, primarily the plant Scoparia dulcis, has been documented, providing the structural basis for future synthetic endeavors. nih.govnih.govresearchgate.netmdpi.com The identified analogs include iso-dulcinol, neo-dulcinol, dulcinodal, and dulcidiol. nih.govresearchgate.net

The synthesis of these analogs would likely leverage the same core-forming strategies developed for the broader scopadulane family, followed by late-stage functional group manipulations to introduce the specific structural features of each analog. For example, the synthesis of iso-dulcinol , which may differ in the stereochemistry at one or more centers, would require a diastereoselective approach or separation of diastereomers at a key step. The absolute configurations of several scopadulane diterpenoids, including iso-dulcinol, have been determined using methods like the modified Mosher's method, which provides crucial data for designing enantioselective syntheses. nih.gov

The synthesis of neo-dulcinol and dulcinodal , which may possess different oxidation patterns or skeletal arrangements, would necessitate modifications to the established synthetic routes. For instance, the introduction of a carbonyl group to form a "dulcinodal-13-one" would require a selective oxidation of the corresponding alcohol precursor. researchgate.netnih.gov The synthesis of dulcidiol , likely a diol derivative of this compound, would involve controlled dihydroxylation reactions.

Although specific synthetic routes are not yet published for these exact analogs, the existing body of work on scopadulane synthesis provides a clear roadmap. A divergent synthetic approach, where a common intermediate possessing the core tetracyclic skeleton is synthesized and then elaborated into various analogs, would be a highly efficient strategy.

Strategies for Targeted Chemical Modification and Functionalization of the this compound Skeleton

The targeted chemical modification and functionalization of the this compound skeleton are essential for probing the biological activities of this class of compounds and developing new derivatives with improved properties. Modern synthetic methods offer a powerful toolkit for achieving such modifications with high selectivity.

Late-stage C-H functionalization represents a particularly attractive strategy. This approach allows for the direct introduction of functional groups into the complex carbon skeleton without the need for pre-functionalized starting materials. Techniques such as directed C-H oxidation, using metal catalysts and directing groups, can be employed to selectively hydroxylate or acyloxylate specific positions on the this compound framework.

Microbial transformation offers another powerful tool for the structural diversification of natural products. Microorganisms possess a wide array of enzymes that can catalyze highly regio- and stereoselective reactions, such as hydroxylations, acetylations, and deacetylations, on complex substrates like diterpenoids. nih.gov For example, the biotransformation of a neo-clerodane diterpenoid using Streptomyces sp. resulted in the formation of several new hydroxylated and acetylated metabolites, demonstrating the potential of this approach for generating novel this compound analogs. nih.gov

Furthermore, traditional functional group interconversions can be applied to modify the existing functionalities on the this compound skeleton. For instance, hydroxyl groups can be oxidized to ketones, esterified, or converted to other functional groups to explore the impact of these modifications on biological activity. The development of synthetic routes to access the core scopadulane skeleton opens up possibilities for creating a wide range of derivatives through these targeted modifications.

Potential Functionalization Strategies for the this compound Skeleton:

StrategyDescriptionPotential Outcome
Late-Stage C-H FunctionalizationDirect introduction of functional groups at C-H bonds.Selective hydroxylation or acyloxylation at various positions.
Microbial TransformationUse of microorganisms to catalyze specific reactions.Generation of novel hydroxylated, acetylated, or other modified analogs. nih.gov
Functional Group InterconversionStandard organic reactions to modify existing functional groups.Oxidation of alcohols to ketones, esterification of hydroxyls, etc.

Molecular Interactions and Biochemical Pathway Modulation by Dulcinol and Its Derivatives

Mechanistic Investigations of Protein and Enzyme Modulation

Gastric H+, K+-ATPase Inhibitory Mechanisms at a Molecular Level

Scopadulciol and its related diterpenoids from Scoparia dulcis have been identified as inhibitors of the gastric proton pump, H+, K+-ATPase. nih.govscialert.net Scopadulciol itself demonstrates a mild inhibitory effect on this enzyme. nih.govacs.org More detailed mechanistic studies have been conducted on the related compound, scopadulcic acid B (SDB).

SDB specifically inhibits the ATP hydrolysis activity of the gastric H+, K+-ATPase. nih.gov The mechanism involves the reversible inhibition of the K+-dependent dephosphorylation step of the enzyme's reaction cycle, with no effect on the initial phosphorylation step. nih.gov Kinetic analysis reveals that SDB acts as a mixed-type inhibitor concerning the activating cation, K+. nih.gov It functions by lowering the enzyme's affinity for K+ while also decreasing the maximal velocity of ATP hydrolysis. nih.gov Fluorescence studies on fluorescein isothiocyanate-labeled enzymes have shown that SDB primarily binds to and stabilizes the E2K conformational state of the enzyme in the presence of Mg2+. nih.gov This mechanism distinguishes it from other H+, K+-ATPase inhibitors like omeprazole (an irreversible inhibitor) and SCH 28080 (a K+-competitive reversible inhibitor). nih.gov

Alpha-Glucosidase Modulation and Substrate Interactions

The antidiabetic activity of Scoparia dulcis is well-established, and its mechanism includes the modulation of alpha-glucosidase, a key enzyme in carbohydrate digestion. nih.gov Aqueous extracts of the plant exhibit potent inhibition of α-glucosidase, with studies indicating a mixed type of inhibition. nih.gov

This inhibitory effect is not attributed to a single molecule but rather to a synergistic action of multiple phytochemicals. nih.gov While direct mechanistic studies on scopadulciol's effect on this enzyme are limited, in silico molecular docking analyses have identified related compounds from S. dulcis that show strong interaction and binding to α-glucosidase. nih.gov The flavonoids and terpenoids present in the plant are significant contributors to this activity. researchgate.net

Compounds from Scoparia dulcis with α-Glucosidase Inhibitory Activity

Compound NameCompound ClassObserved ActivityReference
Scopadulcic Acid BDiterpenoidShowed optimum binding constant and low free energy in docking studies. nih.gov
Betulinic AcidTriterpenoidDemonstrated potent inhibitory effects and strong binding in docking studies. nih.govresearchgate.net
LuteolinFlavonoidExhibits potent α-glucosidase inhibition. nih.govresearchgate.net
ApigeninFlavonoidExhibits potent α-glucosidase inhibition. nih.govresearchgate.net
ScutellareinFlavonoidContributes to the potent inhibitory effect of the plant extract. nih.govresearchgate.net
HispidulinFlavonoidContributes to the potent inhibitory effect of the plant extract. nih.govresearchgate.net

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonistic Activity: Molecular Basis

Peroxisome proliferator-activated receptor gamma (PPAR-γ) is a nuclear receptor crucial for regulating lipid metabolism and insulin sensitivity. nih.gov Certain compounds within Scoparia dulcis have been identified as agonists of PPAR-γ, providing a molecular basis for the plant's traditional use in managing metabolic disorders. researchgate.netnih.gov This activity is primarily attributed to the flavonoid constituents of the plant. nih.gov Furthermore, other compounds isolated from the plant, such as phytol and another diterpenoid, have been shown to upregulate PPAR-γ expression or act as potent agonists. mdpi.comresearchgate.net

Compounds from Scoparia dulcis with PPAR-γ Agonistic Activity

Compound NameCompound ClassObserved ActivityReference
ApigeninFlavonoidTested to have PPAR-γ agonistic activity. nih.gov
LuteolinFlavonoidTested to have PPAR-γ agonistic activity. nih.gov
ScutellareinFlavonoidTested to have PPAR-γ agonistic activity. nih.gov
HispidulinFlavonoidTested to have PPAR-γ agonistic activity. nih.gov
4-epi-7α-O-acetylscoparic acid ADiterpenoidShowed potent agonistic activities against PPAR-γ with an EC50 of 0.9 ± 0.3 µM. mdpi.com
PhytolDiterpene AlcoholSignificantly upregulated PPAR-γ expression in macrophages. researchgate.net

Role in Intervening with Cellular Signaling Pathways (e.g., Caspase-9 involvement, Estrogen Receptor (ER) and Progesterone Receptor (PR) interactions)

Scopadulciol has been reported to possess cytotoxic, antiproliferative, and apoptotic activity against human gastric adenocarcinoma cells. mdpi.com Apoptosis, or programmed cell death, can be initiated through intrinsic or extrinsic pathways, which converge on the activation of caspase enzymes. The intrinsic pathway notably involves the activation of caspase-9. nih.gov While the pro-apoptotic effects of scopadulciol are documented, specific studies detailing the molecular mechanism and the direct involvement of the caspase-9 signaling cascade have not been identified in the available research.

Similarly, there is currently a lack of scientific literature describing direct molecular interactions between scopadulciol or its derivatives and the Estrogen Receptor (ER) or Progesterone Receptor (PR).

Structure-Activity Relationship (SAR) Studies Focusing on Molecular Recognition and Binding

Structure-activity relationship (SAR) studies have been performed on derivatives of scopadulcic acid B to optimize their inhibitory activity against gastric H+, K+-ATPase. nih.gov These investigations reveal that specific chemical modifications to the diterpenoid backbone have a marked impact on its ability to bind to and inhibit the enzyme.

Key findings from these SAR studies include:

Methylation: The methylation of the carboxyl group significantly enhances inhibitory activity. Compound 12, a methyl ester of scopadulcic acid B, was identified as the most potent inhibitor among 30 compounds tested. nih.gov

Acetylation and Oximation: Introducing an acetyl group or an oxime at either the C-13 or C-18 position also markedly increases the inhibitory potency. nih.gov

Debenzoylation: Conversely, the removal of the benzoyl group (debenzoylation) leads to a reduction in inhibitory activity. nih.gov This modification also alters the inhibition kinetics, changing the pattern from a mixed-type to an uncompetitive inhibitor with respect to K+. nih.gov

These relationships highlight the importance of specific functional groups for molecular recognition and binding to the H+, K+-ATPase enzyme.

Structure-Activity Relationship of Scopadulcic Acid B Derivatives on H+, K+-ATPase Inhibition

Structural ModificationEffect on Inhibitory ActivityReference
Methylation of Carboxyl GroupMarkedly Enhanced nih.gov
Introduction of Acetyl Group (C-13 or C-18)Markedly Enhanced nih.gov
Introduction of Oxime (C-13 or C-18)Markedly Enhanced nih.gov
DebenzoylationReduced nih.govnih.gov

Computational Chemistry and Theoretical Studies on Dulcinol

Molecular Modeling and Simulation of Dulcinol and its Ligand-Protein Complexes

Molecular modeling techniques are instrumental in visualizing and analyzing the three-dimensional structures of this compound and its complexes with protein targets. An integrative in silico approach has been utilized to explore this compound's efficacy, combining network pharmacology with molecular docking and molecular dynamics (MD) simulations. nih.govnih.gov

In one such study, Tumor Necrosis Factor-alpha (TNF-α), a key protein target in inflammation and diabetes, was identified as a prominent molecular target for compounds found in Scoparia dulcis, including this compound. nih.govnih.gov To investigate the stability and dynamics of the this compound-TNF-α interaction, a 200-nanosecond molecular dynamics simulation was performed. nih.govnih.gov The results of this simulation revealed that this compound forms strong and stable interactions with essential amino acid residues within the active site of TNF-α. nih.govnih.gov MD simulations provide a dynamic view of the ligand-protein complex, assessing the stability of binding poses predicted by molecular docking and characterizing conformational changes over time. This confirmation of a stable interaction at the atomic level reinforces the potential of this compound as a modulator of this key protein.

In Silico Approaches for Predicting Molecular Interactions and Conformational Landscapes

In silico methods, particularly molecular docking, are widely used to predict the binding affinity and orientation of a ligand within the active site of a protein. nih.gov This structure-based approach is fundamental to understanding the molecular interactions that govern a compound's biological activity.

Molecular docking studies have been performed to evaluate the binding of this compound to several protein targets. In a study targeting proteins relevant to diabetes and inflammation, this compound was docked with TNF-α. nih.govnih.gov The simulations predicted favorable binding affinities, indicating strong interactions between the ligand and the protein. nih.govnih.gov

In other research focusing on potential antiviral agents, this compound was identified as one of several diterpenes from Scoparia dulcis with the potential to inhibit the main protease (Mpro) of SARS-CoV-2. nih.gov Docking studies calculated the binding energy of this compound with the Mpro protease, providing a quantitative measure of its binding potential. nih.gov These predictive models are crucial for screening natural product libraries and prioritizing compounds for further experimental testing.

The following table summarizes the reported binding affinities of this compound with various protein targets from molecular docking studies.

Protein TargetLigandBinding Affinity (kcal/mol)
Main Protease (Mpro) of SARS-CoV-2Scopadulciol (this compound)< -7.5
Tumor Necrosis Factor-alpha (TNF-α)Scopadulciol (this compound)< -5.0

Note: The table is generated based on data indicating binding affinities better than the specified values in the referenced studies. nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, providing deep insights into its intrinsic stability and reactivity. nih.govnih.gov Such evaluations have been performed for this compound to highlight its therapeutic potential. nih.govnih.gov

DFT calculations can determine a molecule's electronic and structural characteristics, including the distribution of electron density and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. nih.gov It identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for predicting non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize ligand-protein complexes. nih.gov While specific quantitative DFT results for this compound are part of larger comprehensive studies, the application of these methods is noted as a key step in evaluating its potential as a lead candidate for drug development. nih.govnih.gov

Chemical Stability and Degradation Studies of Dulcinol

Investigation of Photochemical Degradation Pathways

Currently, there is a lack of published research specifically examining the photochemical degradation of Dulcinol. Such studies would be crucial to understanding the compound's stability under light exposure, a critical factor for the handling and storage of the pure substance and extracts containing it.

Analysis of Thermal and Hydrolytic Stability under Various Conditions

Similarly, dedicated analyses of the thermal and hydrolytic stability of this compound are absent from the scientific record. Thermal stability studies would provide insights into its behavior at elevated temperatures, which is important for extraction and purification processes. Hydrolytic stability testing, which assesses degradation in the presence of water and varying pH levels, is fundamental to determining its persistence in aqueous environments and potential formulation challenges.

Characterization of Degradation Products and Mechanisms

As there are no reported studies on the degradation of this compound, the characterization of its degradation products and the elucidation of its degradation mechanisms have not been undertaken. Future research in this area would be necessary to identify any potential degradants and to understand the chemical transformations this compound may undergo when subjected to stress conditions.

Future Directions and Emerging Research Avenues in Dulcinol Chemistry

Advancements in Stereoselective and Convergent Synthetic Methodologies for Complex Diterpenoids

The synthesis of complex diterpenoids like Dulcinol, characterized by intricate polycyclic systems and multiple stereocenters, remains a formidable challenge in organic chemistry. Future directions in this area are centered on developing highly efficient stereoselective and convergent synthetic strategies. Recent advancements in the total synthesis of other complex diterpenes highlight the power of convergent fragment coupling and strategic oxidation tactics to rapidly assemble complex cores. researchgate.net Methodological advances have enabled the total syntheses of a series of topologically complex natural products with diverse structural features. researchgate.net

Convergent synthesis, which involves the preparation of functionalized fragments followed by their coupling, offers advantages in terms of efficiency and flexibility compared to linear approaches. acs.orgscholarsresearchlibrary.com This strategy is particularly valuable for constructing complex ring systems, such as the challenging eight-membered carbocycle found in some terpenoids. acs.org Stereoselective methods, including asymmetric synthesis techniques, are crucial for controlling the absolute and relative configurations of the multiple stereocenters present in diterpenoids. scholarsresearchlibrary.comacs.org The development of new catalytic reactions and innovative strategies continues to push the boundaries of what is synthetically achievable for this class of natural products. nih.gov Future research aims to develop more general and unified approaches to tetracyclic diterpenoid skeletons, addressing challenges such as the regioselective and stereoselective installation of oxygenated functional groups. chinesechemsoc.org

Development of Novel Spectroscopic Probes for this compound Characterization

Accurate and detailed characterization of complex diterpenoids is essential for understanding their structure-activity relationships and confirming synthetic outcomes. While standard spectroscopic techniques like NMR spectroscopy are fundamental acs.orgacs.orgd-nb.info, the development of novel spectroscopic probes and advanced analytical methods represents a key future direction. Techniques such as vibrational circular dichroism (VCD) spectroscopy are already being used as probes for chirality transfer and determining the absolute configurations of complex molecules, including diterpenoids. d-nb.info

Future research could explore the application of hyphenated techniques, advanced solid-state NMR, and cryo-electron microscopy (cryo-EM) to gain higher resolution structural information, especially for diterpenol-protein complexes if this compound's biological targets are identified. The development of tailored spectroscopic probes that can selectively interact with specific functional groups or regions of the this compound molecule could provide unprecedented insights into its conformation, dynamics, and interactions in various environments.

Computational Design and Discovery of Chemically Diverse Derivatives

Computational approaches are increasingly integral to drug discovery and chemical research, offering powerful tools for the design and discovery of novel compounds. frontiersin.orgnih.govnih.gov For this compound, computational methods can be leveraged to design and predict the properties of chemically diverse derivatives. Techniques such as molecular docking, quantitative structure-activity relationships (QSAR), and molecular dynamics simulations can be used to explore the potential interactions of this compound and its analogs with biological targets. nih.govresearchgate.netmdpi.com

Virtual screening of large libraries of computationally generated diterpenoid derivatives can accelerate the identification of promising candidates with desired properties. frontiersin.orgnih.gov Computational modeling can help predict preclinical properties and guide the repurposing of existing compounds. frontiersin.org Future work will involve developing more sophisticated algorithms and computational models specifically tailored to the unique structural features and potential biological activities of diterpenoids, enabling the rational design of derivatives with enhanced potency, selectivity, or novel functions. researchgate.netmdpi.com

Deeper Mechanistic Elucidation of Biochemical Pathway Interventions

Understanding how this compound interacts with biochemical pathways at a mechanistic level is crucial for realizing its full potential. Research into the biosynthesis of plant diterpenoids has made significant strides, with the elucidation of many biosynthetic pathways and the characterization of key enzymes like diterpene synthases and cytochrome P450 monooxygenases. nih.govjmb.or.krresearchgate.netmsu.edunih.gov This knowledge provides a foundation for understanding how diterpenoids are produced and could potentially inform how this compound or its derivatives might interfere with metabolic processes.

Future research aims for a deeper mechanistic elucidation of the specific biochemical pathways that this compound influences. This involves identifying its direct molecular targets, understanding the nature of the interactions (e.g., binding affinity, type of inhibition or activation), and mapping the downstream effects on cellular processes. Techniques such as chemical proteomics, target-guided synthesis, and advanced cell biology assays will be essential in this endeavor. Elucidating the precise mechanisms will provide a clearer picture of this compound's biological activities and guide the development of targeted therapies or chemical probes.

Exploration of this compound as a Scaffold for Chemical Biology Tools

Natural products, with their diverse and complex structures, serve as valuable scaffolds for the development of chemical biology tools. nih.govresearchgate.netnih.gov These tools are synthetic molecules that can be used to perturb or probe biological systems, aiding in the understanding of complex biological processes. nih.govshinshu-u.ac.jp Given its unique diterpenoid structure, this compound holds potential as a scaffold for developing such tools.

Future research will explore the modification of the this compound scaffold to create derivatives with specific functionalities suitable for chemical biology applications. This could involve conjugating this compound to fluorescent tags for imaging, to affinity probes for target identification, or to handles for click chemistry to study its cellular localization and interactions. Biology-oriented synthesis (BIOS), which takes inspiration from natural product scaffolds to create diverse libraries of compounds, could be applied to the this compound core to generate novel probes for exploring biological space. nih.gov The aim is to leverage the inherent structural complexity of this compound to create sophisticated molecular tools that can provide new insights into biological recognition events and pathways. shinshu-u.ac.jp

Q & A

Q. How can researchers formulate a hypothesis-driven experimental design for studying Dulcinol’s pharmacological mechanisms?

Methodological Answer:

  • Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure the question. For example:
    • Population : In vitro cell lines (e.g., cancer cells).
    • Intervention : this compound at varying concentrations.
    • Comparison : Control groups (untreated cells or standard therapeutics).
    • Outcome : Quantify apoptosis rates via flow cytometry or caspase-3 activation assays.
  • Validate hypotheses using dose-response curves and statistical tests (e.g., ANOVA) to assess significance .
  • Reference prior studies on structurally analogous compounds to justify experimental parameters (e.g., IC50 ranges) .

Q. What are the key considerations for ensuring reproducibility in this compound synthesis protocols?

Methodological Answer:

  • Document reaction conditions (temperature, solvent purity, catalyst ratios) with precision. Use standardized instruments (e.g., HPLC for purity validation).
  • Adhere to NIH preclinical guidelines for reporting synthetic steps, including yield percentages and spectroscopic data (NMR, IR) .
  • Include a replication checklist in supplementary materials, detailing equipment calibration and batch-to-batch variability assessments .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported cytotoxicity across different cell lines?

Methodological Answer:

  • Conduct meta-analysis of existing data to identify variables (e.g., cell type, assay methodology). For example:

    StudyCell LineAssay TypeIC50 (µM)Reference
    AHeLaMTT12.3
    BMCF-7SRB8.7
  • Perform sensitivity analyses to isolate confounding factors (e.g., assay interference, this compound solubility). Use Western blotting to validate target engagement (e.g., p53 activation) .

  • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine follow-up experiments .

Q. What methodological strategies are effective for analyzing this compound’s pharmacokinetic-pharmacodynamic (PK-PD) disparities in preclinical models?

Methodological Answer:

  • Use compartmental modeling to correlate plasma concentration-time profiles (PK) with biomarker responses (PD). For example:
    • Non-linear mixed-effects modeling (NLME) to account for inter-subject variability.
    • Validate models using Akaike Information Criterion (AIC) for best fit .
  • Integrate omics data (transcriptomics, metabolomics) to identify off-target effects influencing PD outcomes .

Data Collection and Validation

How can researchers design a robust questionnaire for collecting metadata in this compound clinical trials?

Methodological Answer:

  • Follow PICOT -aligned questions to ensure relevance:
    • Patient demographics : Age, comorbidities, prior treatments.
    • Intervention details : Dosage frequency, administration route.
    • Outcome metrics : Adverse events, biomarker levels.
  • Avoid biased language (e.g., leading questions like “Did this compound improve your symptoms?”). Instead, use neutral phrasing: “Rate symptom severity post-treatment” .
  • Pilot-test questionnaires with a small cohort to assess clarity and revise ambiguities .

Q. What statistical approaches are recommended for handling missing data in longitudinal this compound studies?

Methodological Answer:

  • Apply multiple imputation (MI) for missing at random (MAR) data, using algorithms like MICE (Multivariate Imputation by Chained Equations).
  • For missing not at random (MNAR), conduct pattern-mixture models to evaluate bias .
  • Report imputation methods and sensitivity analyses in compliance with CONSORT guidelines .

Publication and Peer Review

Q. How should researchers address reviewer critiques about insufficient mechanistic data in this compound studies?

Methodological Answer:

  • Strengthen mechanistic claims with orthogonal validation (e.g., siRNA knockdown of proposed targets alongside this compound treatment).
  • Include dose-dependent effects and time-course experiments to establish causality .
  • Reference minimum reporting standards (e.g., ARRIVE guidelines for animal studies) to justify experimental scope .

Q. What are the best practices for visualizing this compound’s structure-activity relationships (SAR) in manuscripts?

Methodological Answer:

  • Use ChemDraw for consistent structural depictions, highlighting pharmacophores.
  • Avoid overcrowding figures; limit tables to 3-4 critical analogs with key data (e.g., IC50, logP) .
  • Provide machine-readable SMILES strings in supplementary data for computational reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dulcinol
Reactant of Route 2
Reactant of Route 2
Dulcinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.